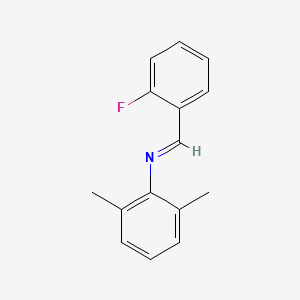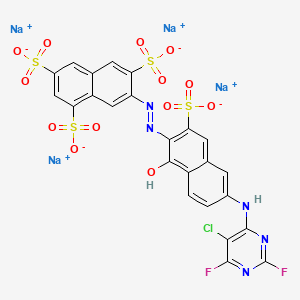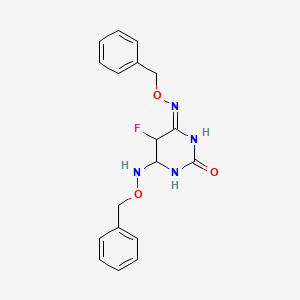
ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then reacted with cyanogen bromide and 3-amino-1,2,4-triazole under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(3H-2,3,5-triazolylamino)prop-2-enoate: Similar structure but with a cyano group instead of a nitrilo group.
Ethyl 2-nitrilo-3-(1H-1,2,4-triazolylamino)prop-2-enoate: Similar structure but with a different triazole ring.
The uniqueness of this compound lies in its specific triazole ring and nitrilo group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H9N5O2 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13)/b6-4+ |
Clave InChI |
GUPUPEZXSPROOO-GQCTYLIASA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=NC=NN1)/C#N |
SMILES canónico |
CCOC(=O)C(=CNC1=NC=NN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)








